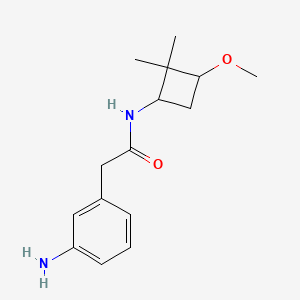![molecular formula C12H20N4O2S B6633231 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates glucose and lipid metabolism, as well as protein synthesis, autophagy, and mitochondrial biogenesis. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
A-769662 activates 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide is activated when cellular energy levels are low, such as during exercise or fasting, and plays a crucial role in maintaining energy homeostasis. 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide activates catabolic pathways such as glycolysis and fatty acid oxidation, while inhibiting anabolic pathways such as protein synthesis and lipid biosynthesis. A-769662 also inhibits mTORC1 signaling by activating the TSC1/2 complex, which inhibits the Rheb GTPase that activates mTORC1.
Biochemical and Physiological Effects:
A-769662 has been shown to have a wide range of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose homeostasis. A-769662 also increases mitochondrial biogenesis and oxidative capacity, which improves energy metabolism and reduces oxidative stress. In addition, A-769662 has been shown to inhibit cancer cell growth and induce apoptosis, as well as improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 is a potent and selective activator of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide, making it a valuable tool for studying the role of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide in various cellular processes. It has been extensively used in vitro and in vivo to investigate the therapeutic potential of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide activation in metabolic disorders, cancer, and neurodegenerative diseases. However, A-769662 has some limitations for lab experiments. It has poor solubility in water, which requires the use of organic solvents such as DMF or DMSO. A-769662 also has a short half-life in vivo, which requires frequent dosing or the use of sustained-release formulations.
Orientations Futures
For A-769662 research include the development of more potent and selective 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide activators, the investigation of its effects on other cellular pathways, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of A-769662 involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-ethylcyclopentylmethylamine and sodium sulfonamide. The reaction is carried out under reflux in dimethylformamide (DMF) for 24 hours, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 98%.
Applications De Recherche Scientifique
A-769662 has been widely used as a pharmacological tool to study the role of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide in various cellular processes. It has been shown to activate 2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been demonstrated to inhibit mTORC1 signaling, which regulates protein synthesis and autophagy. In addition, A-769662 has been investigated for its potential therapeutic applications in metabolic disorders such as diabetes and obesity, as well as cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-12(5-3-4-6-12)9-16-19(17,18)10-7-14-11(13)15-8-10/h7-8,16H,2-6,9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKECFTIYYTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)CNS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)

![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)